molecular formula C17H17ClN2O3S2 B2782220 (Z)-5-chloro-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 899362-49-3

(Z)-5-chloro-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2782220
CAS No.: 899362-49-3
M. Wt: 396.9
InChI Key: MQGJPEYATNCQNQ-ZPHPHTNESA-N
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Description

This compound features a benzo[d]thiazole core substituted with 4,7-dimethoxy and 3-propyl groups, linked via a hydrazone bridge to a 5-chlorothiophene-2-carboxamide moiety. The Z-configuration at the hydrazone double bond is critical for its stereoelectronic properties, influencing molecular interactions and stability . Elemental analysis (C 39.02%, H 2.57%, N 13.00%) and spectral data (¹H NMR: δ 8.62 ppm for N=CH) confirm its purity and structural integrity . Its synthesis involves condensation reactions under controlled conditions, typical for hydrazone derivatives .

Properties

IUPAC Name

5-chloro-N-(4,7-dimethoxy-3-propyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S2/c1-4-9-20-14-10(22-2)5-6-11(23-3)15(14)25-17(20)19-16(21)12-7-8-13(18)24-12/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGJPEYATNCQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(S3)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-5-chloro-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, supported by various studies and findings.

Chemical Structure and Properties

The compound features a thiophene ring fused with a benzo[d]thiazole moiety, which is known for its diverse pharmacological properties. The presence of chlorine and methoxy groups enhances its biological efficacy.

Anticancer Activity

Several studies have investigated the anticancer potential of thiophene-2-carboxamide derivatives, including the compound . Notably:

  • Mechanism of Action : Research indicates that thiophene-2-carboxamide derivatives can induce apoptosis in cancer cells through the activation of caspases and subsequent DNA fragmentation. For instance, a related thiophene derivative was shown to activate caspases 3 and 9, leading to cell death in K562 chronic myelogenous leukemia cells at concentrations as low as 2.5 μM .
  • Cell Line Studies : In vitro studies revealed significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound exhibited IC50 values ranging from 5.46 to 12.58 µM against Hep3B liver cancer cells, indicating potent anti-cancer activity .

Antimicrobial Activity

The compound's biological profile also includes antimicrobial properties:

  • Antibacterial Efficacy : Preliminary investigations suggest that derivatives of thiophene-2-carboxamide demonstrate moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed effective inhibition against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) reported as low as 0.21 μM for some derivatives .
  • Mechanism Insights : Molecular docking studies have provided insights into the binding interactions of these compounds with bacterial targets such as DNA gyrase, which is crucial for bacterial DNA replication. The binding energies observed suggest a strong affinity for these targets, indicating potential for drug development .

Anti-inflammatory Activity

While primarily noted for its anticancer and antimicrobial properties, there is emerging evidence suggesting that thiophene derivatives may also exhibit anti-inflammatory effects:

  • Inflammatory Pathway Modulation : Some studies have indicated that related compounds can significantly reduce the production of pro-inflammatory cytokines in cellular models, suggesting a broader therapeutic potential beyond cancer and infection .

Summary of Biological Activities

Activity TypeAssessed EffectsReference
AnticancerInduction of apoptosis in cancer cells
AntimicrobialEffective against E. coli and Pseudomonas aeruginosa
Anti-inflammatoryReduction of pro-inflammatory cytokines

Scientific Research Applications

Anticancer Activity

One of the significant applications of this compound is its role as an indoleamine 2,3-dioxygenase (IDO) inhibitor . IDO is an enzyme involved in the metabolism of tryptophan and is often upregulated in tumors, leading to immunosuppression. The inhibition of IDO can enhance the effectiveness of anti-cancer therapies by restoring immune function against tumors.

Case Studies

  • Enhancement of Anti-Cancer Treatments : Research has demonstrated that compounds that inhibit IDO can significantly improve the efficacy of traditional anti-cancer agents. For instance, a study indicated that combining IDO inhibitors with chemotherapy resulted in improved tumor regression and survival rates in animal models .
  • Targeting Tumor-Specific Immunosuppression : In preclinical models, administration of IDO inhibitors like (Z)-5-chloro-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide has been shown to reverse immunosuppression associated with various cancers, making tumors more susceptible to immune-mediated destruction .

Immunomodulation

The compound has also been explored for its potential to modulate immune responses beyond mere cancer treatment.

Mechanisms

  • Modulating Immune Responses : By inhibiting IDO activity, this compound can potentially enhance T-cell responses and reduce regulatory T-cell populations that suppress immune activity. This modulation can be beneficial in treating not only cancers but also infectious diseases where immune suppression is detrimental .

Antimicrobial Activity

Recent studies have suggested that benzothiazole derivatives exhibit antimicrobial properties. The structural characteristics of this compound may contribute to this activity.

Findings

Synthesis and Structural Analysis

The synthesis of this compound involves several steps that include condensation reactions and purification techniques. The synthesis pathways often utilize various reagents and conditions to optimize yield and purity.

StepReactionConditionsYield
1Condensation with thiopheneAcetic acid, reflux39%
2Purification via column chromatographyEthyl acetate/n-hexaneVariable

Comparison with Similar Compounds

Benzo[b]thiophene Carboxylate Derivatives ()

Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1a) shares a fused thiophene backbone but differs in substituents and oxidation state. Key distinctions include:

  • Substituents : 1a lacks the hydrazone bridge and chlorothiophene group, instead featuring ester (COOEt) and hydroxyl groups at positions 2 and 3.
  • Synthesis : Acetic anhydride and BF₃·Et₂O mediate acetylation in 1a’s preparation, contrasting with the hydrazone-forming steps in the target compound’s synthesis .

Table 1: Structural Comparison

Feature Target Compound Compound 1a ()
Core Structure Benzo[d]thiazole + thiophene Benzo[b]thiophene
Key Substituents 4,7-Dimethoxy, 3-propyl, Cl 5-Hydroxy, 3-methyl, 4,7-dioxo
Functional Groups Hydrazone, carboxamide Ester, hydroxyl
Synthesis Reagents Condensation agents Acetic anhydride, BF₃·Et₂O

Thiazolylmethylcarbamate Analogs (–4)

Thiazol-5-ylmethyl carbamates (e.g., compounds l, m, w, x) feature thiazole rings linked to complex peptidomimetic backbones. Notable differences include:

  • Structural Complexity : Analogs like compound m incorporate ureido and phenylpropyl groups, enabling multi-target interactions absent in the simpler hydrazone-based target compound .
  • Lipophilicity : The target compound’s 3-propyl group may enhance membrane permeability compared to the polar hydroperoxy or ureido groups in these analogs.

Table 2: Functional Group Impact

Compound Key Functional Groups Predicted Property
Target Compound Chlorothiophene, hydrazone Electrophilic reactivity
Compound m () Ethylthiazol, methylureido Enhanced protein binding affinity
Compound 1a () 4,7-Dioxo, hydroxyl High solubility, acidity

Research Implications and Gaps

  • Synthetic Flexibility : The target compound’s hydrazone bridge allows modular derivatization, whereas analogs like 1a require acetylation or esterification for functionalization .
  • Activity Data: No direct pharmacological data are provided in the evidence. Further studies comparing bioactivity (e.g., enzyme inhibition, cytotoxicity) are needed.
  • Stereoelectronic Effects: The Z-configuration in the target compound likely imposes steric constraints absent in non-hydrazone analogs, impacting binding modes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-5-chloro-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions, such as cyclization of benzo[d]thiazole precursors followed by coupling with thiophene-2-carboxamide derivatives. Key steps include:

  • Cyclization : Use of acetonitrile under reflux (1–3 minutes) for intermediate formation, followed by iodine-mediated cyclization in DMF .

  • Coupling : Thiophene-carboxamide coupling via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like triethylamine .

  • Optimization : Temperature control (60–80°C), solvent polarity (DMF or CH₂Cl₂), and stoichiometric ratios (1:1.2 for amine-carboxylic acid coupling) are critical for yields >70% .

    • Data Table :
StepReagents/ConditionsYield (%)Reference
CyclizationI₂, DMF, 80°C76
CouplingEDC/HOBt, CH₂Cl₂, RT68

Q. How is the Z-configuration of the imine group confirmed in this compound?

  • Methodology : The Z-configuration is validated via NOESY NMR, which shows spatial proximity between the propyl group on the benzo[d]thiazole and the thiophene ring. Additionally, IR spectroscopy confirms the presence of a C=N stretch at ~1600 cm⁻¹, characteristic of imines .

Q. What spectroscopic techniques are used to characterize this compound, and what key signals are observed?

  • Methodology :

  • ¹H NMR : Distinct signals include:
  • δ 3.8–4.1 ppm (OCH₃ protons from dimethoxy groups) .
  • δ 6.7–7.3 ppm (aromatic protons from thiophene and benzo[d]thiazole) .
  • ¹³C NMR : Peaks at ~165 ppm (C=O), 155 ppm (C=N) .
  • HRMS : Molecular ion [M+H]⁺ matches theoretical mass within 2 ppm error .

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